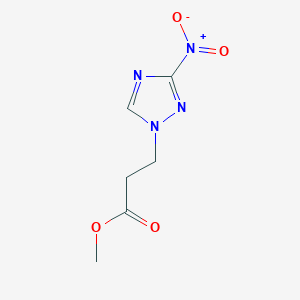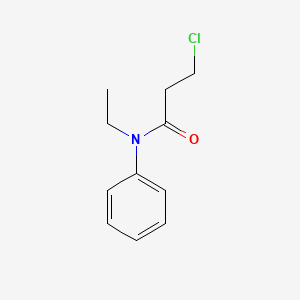![molecular formula C12H8O3S B1621708 4H-チエノ[3,2-c]クロメン-2-カルボン酸 CAS No. 26268-04-2](/img/structure/B1621708.png)
4H-チエノ[3,2-c]クロメン-2-カルボン酸
説明
4H-thieno[3,2-c]chromene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H8O3S and its molecular weight is 232.26 g/mol. The purity is usually 95%.
The exact mass of the compound 4H-thieno[3,2-c]chromene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4H-thieno[3,2-c]chromene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-thieno[3,2-c]chromene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症および鎮痛用途
4H-チエノ[3,2-c]クロメン誘導体は、有意な抗炎症および鎮痛作用を示しています . これらの化合物は、炎症および疼痛の治療のための新しい薬剤の開発に使用できます。
抗アレルギー用途
これらの化合物は、抗アレルギー特性も示しています . これらは、さまざまなアレルギー反応を治療する薬剤の開発に使用できます。
抗パーキンソン病用途
4H-チエノ[3,2-c]クロメンのいくつかの誘導体は、抗パーキンソン病作用を示しています . これは、パーキンソン病の治療における潜在的な用途を示唆しています。
抗菌および抗真菌用途
これらの化合物は、抗菌および抗真菌作用を示しています . これは、新しい抗菌剤の開発のための潜在的な候補となります。
去痰用途
4H-チエノ[3,2-c]クロメン誘導体は、去痰作用を有することが判明しています . これは、粘液過剰産生が問題となる呼吸器疾患の治療における潜在的な用途を示唆しています。
糖尿病および高脂血症の治療
これらの化合物は、糖尿病および高脂血症の治療に使用されています . これらは、これらの状態のための新しい治療薬の開発に使用できます。
がん治療
4H-チエノ[3,2-c]クロメンの誘導体は、がん治療に使用されています . これらは、新しい抗がん剤の開発に使用できます。
閉経症状の治療
これらの化合物は、閉経に伴う症状の治療に使用されています . これは、閉経症状の治療の開発における潜在的な用途を示唆しています。
作用機序
Target of Action
4H-thieno[3,2-c]chromene-2-carboxylic acid is a derivative of 4H-thieno[3,2-c]chromene, which has been found to possess significant biological activity . .
Mode of Action
It is known that electrophilic substitution in 4h-thieno[3,2-c]chromene-2-carbaldehyde, a related compound, occurs at the c-8 atom . This suggests that the compound may interact with its targets through electrophilic substitution.
Biochemical Pathways
Derivatives of 4h-thieno[3,2-c]chromene are known to exhibit anti-inflammatory, antiallergic, analgesic, antiparkinsonian, antibacterial, antifungal, and mucolytic activity . This suggests that the compound may affect a variety of biochemical pathways related to these physiological responses.
Result of Action
It is known that a related compound, 4-methoxy-4h-thieno[3,2-c]chromene-2-carbaldehyde, possesses high antiulcer activity . This suggests that 4H-thieno[3,2-c]chromene-2-carboxylic acid may have similar effects.
生化学分析
Biochemical Properties
4H-thieno[3,2-c]chromene-2-carboxylic acid plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, this compound can bind to bacterial proteins, disrupting their function and leading to antibacterial effects . The interactions between 4H-thieno[3,2-c]chromene-2-carboxylic acid and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions.
Cellular Effects
4H-thieno[3,2-c]chromene-2-carboxylic acid exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase-dependent pathways . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, 4H-thieno[3,2-c]chromene-2-carboxylic acid can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites for cell growth .
Molecular Mechanism
The molecular mechanism of action of 4H-thieno[3,2-c]chromene-2-carboxylic acid involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . For example, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis, which is a key mediator of inflammation . Additionally, 4H-thieno[3,2-c]chromene-2-carboxylic acid can interact with DNA, leading to changes in gene expression and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4H-thieno[3,2-c]chromene-2-carboxylic acid have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to 4H-thieno[3,2-c]chromene-2-carboxylic acid can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, its anti-inflammatory effects have been observed to persist over extended periods, making it a promising candidate for chronic inflammatory conditions .
Dosage Effects in Animal Models
The effects of 4H-thieno[3,2-c]chromene-2-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit significant anti-inflammatory and antibacterial activities without causing adverse effects . At higher doses, it can lead to toxicity, including liver and kidney damage . The threshold for these toxic effects varies depending on the animal model and the duration of exposure . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4H-thieno[3,2-c]chromene-2-carboxylic acid is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites . Additionally, 4H-thieno[3,2-c]chromene-2-carboxylic acid can influence the activity of metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby impacting cellular energy production .
Transport and Distribution
The transport and distribution of 4H-thieno[3,2-c]chromene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, leading to its accumulation in specific cellular compartments . The distribution of 4H-thieno[3,2-c]chromene-2-carboxylic acid within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 4H-thieno[3,2-c]chromene-2-carboxylic acid plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . In the nucleus, 4H-thieno[3,2-c]chromene-2-carboxylic acid can interact with DNA and transcription factors, leading to changes in gene expression . In the mitochondria, it can affect mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential .
特性
IUPAC Name |
4H-thieno[3,2-c]chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-12(14)10-5-7-6-15-9-4-2-1-3-8(9)11(7)16-10/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEWPWRPNHFDRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366591 | |
| Record name | 4H-thieno[3,2-c]chromene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26268-04-2 | |
| Record name | 4H-thieno[3,2-c]chromene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-thieno[3,2-c]chromene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


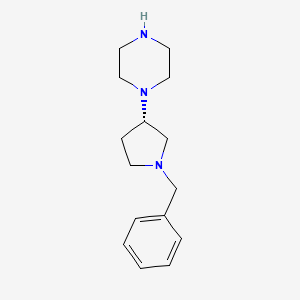
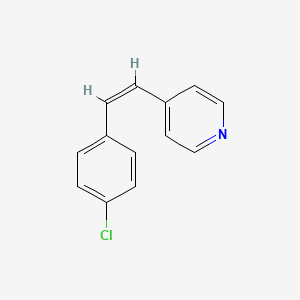
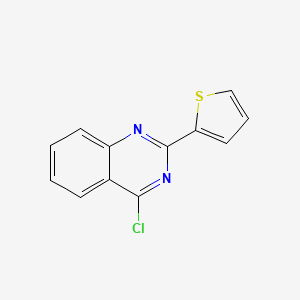
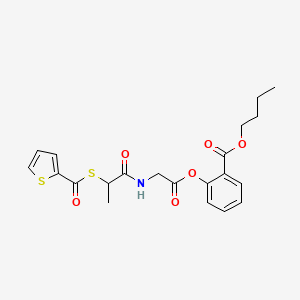

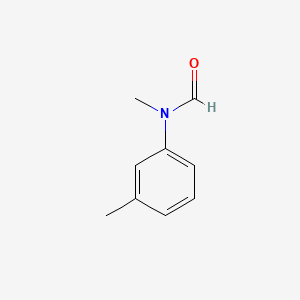
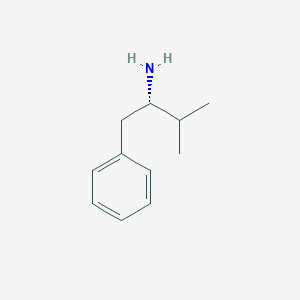
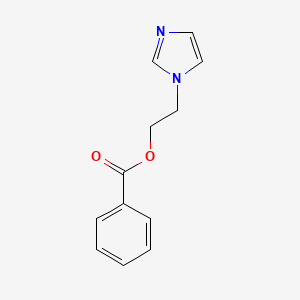

![2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-4-(methylthio)butanoic acid](/img/structure/B1621641.png)
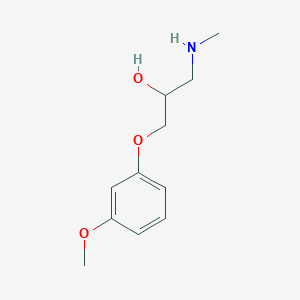
![2-((3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B1621644.png)
